Methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate
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Overview
Description
Methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate is an organic compound that features a furan ring, a thiophene ring, and a carbamate group
Mechanism of Action
Target of Action
Similar compounds, such as n-(furan-2-ylmethyl)-1h-indole-3-carboxamide derivatives, have been found to target the epidermal growth factor receptor (egfr) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others .
Mode of Action
Similar compounds have been found to inhibit egfr . EGFR inhibition prevents the activation of an intracellular signaling cascade that promotes cell proliferation, survival, and other cellular processes .
Biochemical Pathways
Egfr is known to be involved in several signaling pathways, including the mapk, pi3k/akt, and jak/stat pathways . Inhibition of EGFR can affect these pathways and their downstream effects.
Result of Action
The inhibition of egfr by similar compounds can lead to decreased cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate typically involves the following steps:
Formation of the furan-3-ylmethyl intermediate: This can be achieved by reacting furan-3-carboxaldehyde with a suitable reducing agent.
Formation of the thiophen-2-yl intermediate: Thiophene-2-carboxaldehyde is reacted with an appropriate reagent to form the thiophen-2-yl intermediate.
Coupling reaction: The furan-3-ylmethyl intermediate is then coupled with the thiophen-2-yl intermediate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, Methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of furan and thiophene rings with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Compounds containing furan and thiophene rings have shown various biological activities, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may contribute to the creation of polymers, coatings, or other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl (furan-2-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate
- Methyl (furan-3-ylmethyl)(2-(thiophen-3-yl)ethyl)carbamate
- Methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)propyl)carbamate
Uniqueness
Methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate is unique due to the specific positioning of the furan and thiophene rings, which can influence its chemical reactivity and biological activity. The combination of these heterocyclic rings with a carbamate group provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
methyl N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-16-13(15)14(9-11-5-7-17-10-11)6-4-12-3-2-8-18-12/h2-3,5,7-8,10H,4,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZBDYVUJUQHFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N(CCC1=CC=CS1)CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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